2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-15(30)28-9-8-19-20(13-28)36-23-22(19)24(32)29(12-18-7-4-10-34-18)25(27-23)35-14-21(31)26-16-5-3-6-17(11-16)33-2/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOITDPJCOZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Various substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Core Heterocycles: The target compound’s tricyclic core differs from the triazole ring in and the oxygen-containing tricyclic system in . These variations influence electronic properties and binding affinity.
- Bioactivity: The triazole-based analogue in demonstrates anti-exudative activity at 10 mg/kg, suggesting that sulfanyl-acetamide derivatives with heterocyclic cores are viable for therapeutic development.
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule with significant potential for biological activity. Its unique structure incorporates multiple functional groups that may contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 530.6 g/mol. The intricate arrangement of its tricyclic structure, combined with sulfur and nitrogen heteroatoms, suggests a diverse range of possible biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H20F2N4O4S2 |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo... |
| CAS Number | 1189484-35-2 |
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Research suggests potential effectiveness against a range of microbial pathogens.
- Anticancer Properties : In vitro studies have shown promise in inhibiting cancer cell proliferation, particularly in specific cancer lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Mechanistic studies indicated that the compound disrupts bacterial cell wall synthesis.
-
Anticancer Studies :
- In vitro experiments on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.
- Flow cytometry analysis showed increased apoptosis rates in treated cells, suggesting a mechanism involving programmed cell death.
-
Anti-inflammatory Mechanisms :
- In animal models of arthritis, administration of the compound led to reduced swelling and pain scores compared to untreated controls.
- Cytokine profiling indicated decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological effects of this compound likely stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the sulfanyl group may allow for interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors associated with inflammation and cancer could explain observed therapeutic effects.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
Q & A
Q. What are the recommended protocols for synthesizing this compound with optimal purity?
- Methodological Answer : Synthesis typically involves condensation and cyclization steps. For example, analogous acetamide derivatives (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) are synthesized by reacting intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (potassium carbonate). Reaction progress is monitored via TLC, and purification involves precipitation with water .
- Critical Parameters :
- Solvent choice (DMF for solubility and reactivity).
- Stoichiometric ratios (e.g., 1.0 mol intermediate to 1.5 mol chloroacetylated reagent).
- Temperature control (room temperature to avoid side reactions).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., furan-2-ylmethyl or 3-methoxyphenyl groups).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, sulfanyl S-H stretch at ~2550 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., high-resolution MS for exact mass matching).
- Elemental Analysis : Ensures purity (>95%) by verifying C, H, N, S ratios .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes. Consult a physician immediately .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets and binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., enzymes with active sites accommodating the tricyclic core).
- Pharmacophore Mapping : Identify critical moieties (e.g., acetyl, sulfanyl groups) for target engagement.
- ADMET Prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability .
- Data Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance for binding kinetics).
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Dose-Response Studies : Adjust dosing regimens to account for metabolic differences (e.g., hepatic first-pass effects).
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites influencing in vivo outcomes.
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?
- Methodological Answer :
- Scaffold Modifications : Systematically alter substituents (e.g., replace furan-2-ylmethyl with other heterocycles).
- Bioisosteric Replacement : Substitute sulfanyl with sulfonyl groups to enhance stability.
- In Silico Mutagenesis : Predict the impact of structural changes on target binding and off-target effects .
- Validation : Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity in HEK293 cells).
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
